molecular formula C17H13ClN2OS B14286717 N-(4-Chlorophenyl)-N'-(2-hydroxynaphthalen-1-yl)thiourea CAS No. 138597-95-2

N-(4-Chlorophenyl)-N'-(2-hydroxynaphthalen-1-yl)thiourea

Katalognummer: B14286717
CAS-Nummer: 138597-95-2
Molekulargewicht: 328.8 g/mol
InChI-Schlüssel: WEIUEQWITDEUSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorophenyl)-N’-(2-hydroxynaphthalen-1-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chlorophenyl group and a hydroxynaphthyl group attached to the thiourea moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N’-(2-hydroxynaphthalen-1-yl)thiourea typically involves the reaction of 4-chloroaniline with 2-hydroxy-1-naphthaldehyde in the presence of a thiourea source. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorophenyl)-N’-(2-hydroxynaphthalen-1-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of N-(4-Chlorophenyl)-N’-(2-hydroxynaphthalen-1-yl)thiourea would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Phenyl-N’-(2-hydroxynaphthalen-1-yl)thiourea
  • N-(4-Chlorophenyl)-N’-phenylthiourea
  • N-(4-Chlorophenyl)-N’-(2-hydroxyphenyl)thiourea

Uniqueness

N-(4-Chlorophenyl)-N’-(2-hydroxynaphthalen-1-yl)thiourea is unique due to the presence of both a chlorophenyl group and a hydroxynaphthyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

138597-95-2

Molekularformel

C17H13ClN2OS

Molekulargewicht

328.8 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3-(2-hydroxynaphthalen-1-yl)thiourea

InChI

InChI=1S/C17H13ClN2OS/c18-12-6-8-13(9-7-12)19-17(22)20-16-14-4-2-1-3-11(14)5-10-15(16)21/h1-10,21H,(H2,19,20,22)

InChI-Schlüssel

WEIUEQWITDEUSE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2NC(=S)NC3=CC=C(C=C3)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.